
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Descripción general
Descripción
“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” is a chemical compound with the molecular formula C10H14BNO2 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” consists of a pyridine ring attached to a boron atom, which is part of a 1,3,2-dioxaborinane ring. This ring also contains two methyl groups attached to the same carbon atom .Physical And Chemical Properties Analysis
“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 191.04 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various derivatives, including those of Meldrum’s acid. A study demonstrated the reaction of a related dioxine compound with pyridine, leading to the formation of a pyridinium ylide, highlighting the compound's role in forming structurally unique molecules (Kuhn, Al-Sheikh, & Steimann, 2003).
Application in Dye-Sensitized Solar Cells
- Iridium complexes based on derivatives of the compound have shown potential as photosensitizers in dye-sensitized solar cells (DSSC). This application leverages the extended absorption response and emission peaks of these complexes, contributing to efficient electron injection and improved performance in DSSCs (Wang et al., 2013).
Development of Nonlinear Optical Materials
- Certain adducts and derivatives have been investigated for their potential in nonlinear optical (NLO) applications. Studies have focused on their structural characteristics and interactions with other molecules, demonstrating their suitability for developing polar crystals and materials with NLO properties (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Antimicrobial and Antitumor Activities
- Derivatives of the compound have been synthesized and tested for biological activities, including antimicrobial and antitumor properties. These studies contribute to the understanding of the compound's potential in medicinal chemistry and pharmaceutical applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Molecular Structure Analysis
- Investigations into the molecular structure and conformational preferences of related compounds, both in their pure form and in complexes with other molecules like pyridine, provide insights into their chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Khaibullina, Kuznetsov, Meshcheriakova, Tyumkina, & Khalilov, 2015).
Supramolecular Chemistry Applications
- Pyridine-based ligands derived from compounds similar to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine have been utilized in supramolecular chemistry. The creation of these ligands involves synthetic strategies that utilize central building blocks like bis(trimethyltin)pyridine, demonstrating the compound's role in the formation of complex molecular architectures (Schubert & Eschbaumer, 1999).
Coordination Polymers and Complexes
- The compound has been used in the synthesis of coordination polymers and complexes. For instance, the development of a two-dimensional coordination polymer formed from cobalt(II) and an extended dipyridyl ligand, which involves a precursor related to the compound, showcases its significance in creating materials with novel properties and potential applications in catalysis, sensing, or separation processes (Al-Fayaad, Siddique, Arachchige, & Clegg, 2020).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust or vapors, to avoid contact with skin and eyes, and to wash hands and other contacted skin thoroughly after handling .
Propiedades
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-10(2)7-13-11(14-8-10)9-3-5-12-6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQULWCYQQMIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



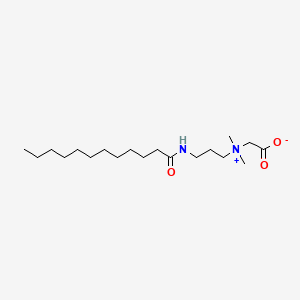
![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3430820.png)


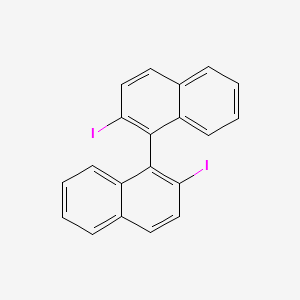
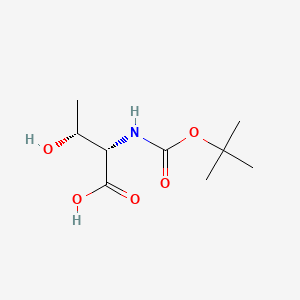
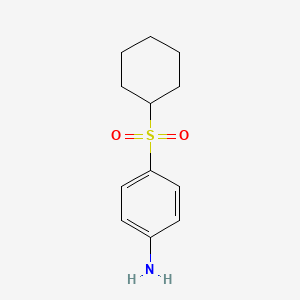
![[2-(Benzyloxy)pyridin-4-yl]methylamine](/img/structure/B3430872.png)
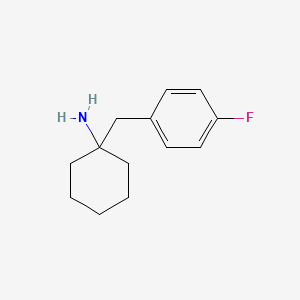

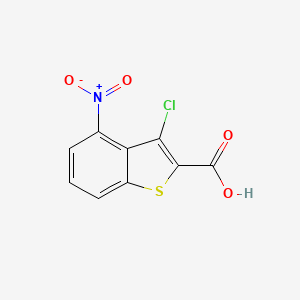

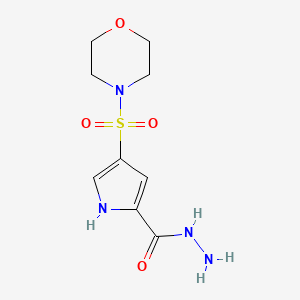
![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/no-structure.png)